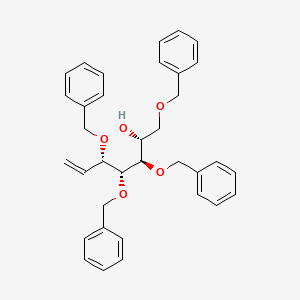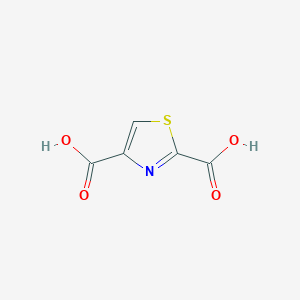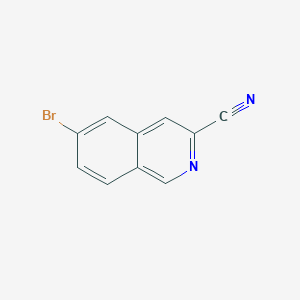
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of quinoline derivatives with cyanamide and phenylethylamine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form carboxylic acids or amides.
Scientific Research Applications
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being studied for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its antimalarial properties.
2-Phenylquinoline: Similar in structure but lacks the cyano and guanidine groups, resulting in different biological activities.
1-Cyano-2-phenylethylguanidine: Lacks the quinoline ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C19H17N5 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine |
InChI |
InChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24) |
InChI Key |
PQYCRDPLPKGSME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)

![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)



![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)



